
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C11H20ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-ynyl group. One common synthetic route involves the reaction of 2,4,4-trimethylpyrrolidine with but-3-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
化学反应分析
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, where nucleophiles such as halides or amines replace the alkyne group.
Addition: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.
科学研究应用
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be utilized in the development of new materials and chemical processes, particularly in the field of catalysis.
作用机制
The mechanism of action of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in drug discovery, it may act as an inhibitor or activator of a particular enzyme, affecting the biochemical pathways involved in disease processes.
相似化合物的比较
1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride can be compared with other pyrrolidine derivatives, such as:
2,4,4-Trimethylpyrrolidine: Lacks the but-3-ynyl group, making it less versatile in chemical reactions.
1-But-3-ynylpyrrolidine: Similar structure but without the trimethyl substitution, which affects its steric and electronic properties.
Pyrrolidine: The parent compound, which is simpler and more commonly used but lacks the unique features of the substituted derivatives.
属性
IUPAC Name |
1-but-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-5-6-7-12-9-11(3,4)8-10(12)2;/h1,10H,6-9H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBRDUMZRNAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CCC#C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
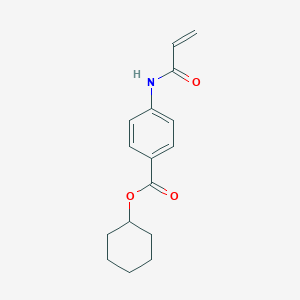
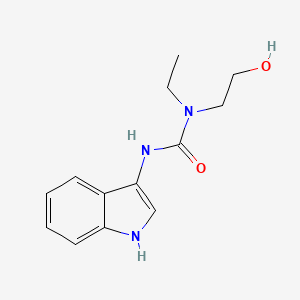
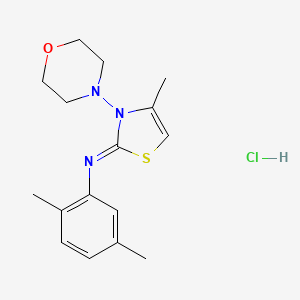
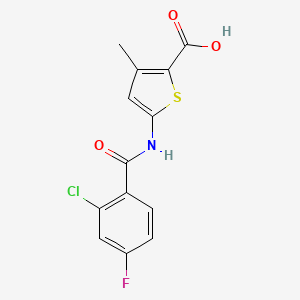


![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)
![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)
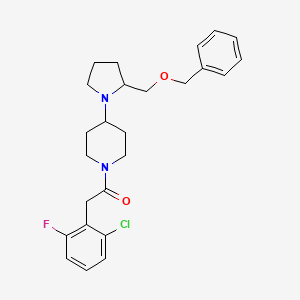
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)
